NF-κB Pathway Inhibition: Fluorosalan vs. Tribromsalan Potency Comparison
In a high-throughput screen of approximately 2800 clinically approved drugs and bioactive compounds, Fluorosalan was identified as one of 19 potent inhibitors of NF-κB signaling, with an IC50 as low as 20 nM [1]. This places it among the most potent NF-κB inhibitors identified in the screen, alongside drugs like emetine and sunitinib malate. Within the same assay, the structurally related salicylanilide tribromsalan also demonstrated inhibitory activity, indicating that this pathway is a class-level effect. However, the specific IC50 value for tribromsalan was not reported, preventing a direct quantitative comparison [1]. The mechanism of action was determined to be via inhibition of IκBα phosphorylation [1].
| Evidence Dimension | NF-κB signaling inhibition potency |
|---|---|
| Target Compound Data | IC50 as low as 20 nM |
| Comparator Or Baseline | Tribromsalan (structurally related salicylanilide); IC50 not specified in same study |
| Quantified Difference | Potency among the most active compounds in the screen; specific value for comparator not available for direct comparison |
| Conditions | NF-κB mediated β-lactamase reporter gene assay in a quantitative high-throughput screening format |
Why This Matters
This establishes Fluorosalan's potential as a chemical probe for NF-κB research, a pathway implicated in inflammation and cancer, offering a research application distinct from its primary use as a topical antiseptic.
- [1] Miller, S. C., Huang, R., Sakamuru, S., Shukla, S. J., Attene-Ramos, M. S., Shinn, P., ... & Austin, C. P. (2010). Identification of known drugs that act as inhibitors of NF-κB signaling and their mechanism of action. Biochemical Pharmacology, 79(9), 1272-1280. View Source
